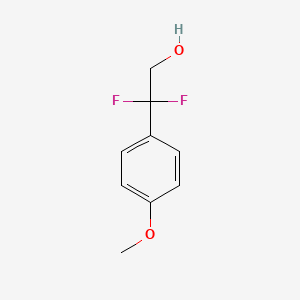

2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Description

BenchChem offers high-quality 2,2-Difluoro-2-(4-methoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2-(4-methoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-13-8-4-2-7(3-5-8)9(10,11)6-12/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSBRZRLYBDTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290516 | |

| Record name | β,β-Difluoro-4-methoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762292-75-1 | |

| Record name | β,β-Difluoro-4-methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762292-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,β-Difluoro-4-methoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-1-(4-methoxyphenyl)ethanol: Synthesis, Properties, and Applications

Introduction: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can profoundly improve the pharmacokinetic and pharmacodynamic profile of drug candidates.[1] Within the arsenal of fluorine-containing motifs, the gem-difluoroalkane group (CF₂) is of particular interest. The difluoromethyl group (CF₂H) is recognized as a lipophilic bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor, which makes it a valuable functional group in drug design.[1] This guide provides a detailed technical overview of 2,2-difluoro-1-(4-methoxyphenyl)ethanol, a representative α,α-difluoro-α-aryl-ethanol, focusing on its synthesis, properties, and potential applications for researchers in drug development and synthetic chemistry.

Physicochemical and Spectroscopic Properties

The precise experimental characterization of 2,2-difluoro-1-(4-methoxyphenyl)ethanol is not widely reported in publicly accessible literature. However, its core properties can be defined, and others can be reliably predicted or inferred from closely related analogs.

Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 2,2-difluoro-1-(4-methoxyphenyl)ethanol | - |

| CAS Number | 130728-23-3 | [2] |

| Molecular Formula | C₉H₁₀F₂O₂ | - |

| Molecular Weight | 188.17 g/mol | - |

| Canonical SMILES | COC1=CC=C(C=C1)C(C(F)F)O | - |

| Predicted XlogP | 1.9 | - |

Comparative Physicochemical Data

To provide context, the properties of the non-fluorinated and trifluorinated analogs are presented below. It is anticipated that the boiling point of the target compound will fall between these two values.

| Compound | Molecular Formula | Molecular Weight | Boiling Point |

| 1-(4-Methoxyphenyl)ethanol (Non-fluorinated analog) | C₉H₁₂O₂ | 152.19 g/mol | 248-250 °C (atm) |

| 2,2-Difluoro-1-(4-methoxyphenyl)ethanol | C₉H₁₀F₂O₂ | 188.17 g/mol | Not Reported |

| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol (Trifluoro analog) | C₉H₉F₃O₂ | 206.16 g/mol | 87-88 °C (1 mmHg)[3] |

Projected Spectroscopic Characterization

While experimental spectra are not available, the expected features can be predicted based on the structure and data from analogous compounds.

-

¹H NMR:

-

Aromatic Protons: Two distinct doublets in the δ 6.8-7.4 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

CHF₂ Proton: A triplet of doublets (or triplet of triplets) between δ 5.8-6.2 ppm due to coupling with the two fluorine atoms (²JHF) and the adjacent methine proton (³JHH).

-

CH(OH) Proton: A multiplet (likely a doublet of triplets) around δ 5.0 ppm, coupled to the CHF₂ proton and the hydroxyl proton.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm.

-

Hydroxyl Proton: A broad singlet with a variable chemical shift.

-

-

¹⁹F NMR: A doublet of doublets is expected, arising from geminal coupling (²JFF) if the fluorines are diastereotopic, and coupling to the CHF₂ proton (²JFH).

-

¹³C NMR: Key signals would include the methoxy carbon (~55 ppm), the carbon bearing the hydroxyl group (~70-75 ppm, split into a triplet by the two fluorine atoms), the difluoromethyl carbon (~115-120 ppm, appearing as a triplet due to ¹JCF), and the aromatic carbons.

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Expected at m/z 189.07.

-

[M+Na]⁺: Expected at m/z 211.05.

-

[M+H-H₂O]⁺: A fragment corresponding to the loss of water at m/z 171.06.

-

Synthesis Protocol: Nucleophilic Difluoromethylation

The most direct and contemporary method for synthesizing 2,2-difluoro-1-(4-methoxyphenyl)ethanol is the nucleophilic addition of a difluoromethyl anion equivalent to the precursor aldehyde, 4-methoxybenzaldehyde. (Difluoromethyl)trimethylsilane (TMSCF₂H) is an effective reagent for this transformation, activated by a fluoride source.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures for the difluoromethylation of aromatic aldehydes.[4][5]

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cesium fluoride (CsF, 1.5 eq). Flame-dry the flask under high vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 0.5 M relative to the aldehyde). To this suspension, add 4-methoxybenzaldehyde (1.0 eq) via syringe, followed by the dropwise addition of (difluoromethyl)trimethylsilane (TMSCF₂H, 1.2 eq).

-

Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or by analyzing aliquots via GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2,2-difluoro-1-(4-methoxyphenyl)ethanol.

Underlying Mechanism

The reaction proceeds via a well-established nucleophilic addition mechanism.

Caption: Mechanism of nucleophilic difluoromethylation.

The fluoride ion from CsF acts as a catalyst, attacking the silicon atom of TMSCF₂H to generate a transient, highly nucleophilic difluoromethyl anion ("CF₂H⁻"). This anion then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate is subsequently protonated during the aqueous workup to yield the final alcohol product.

Potential Applications in Drug Development

While no specific biological activities have been reported for 2,2-difluoro-1-(4-methoxyphenyl)ethanol itself, its structural motif is highly relevant to medicinal chemistry.

-

Hydroxyl Group Bioisostere: The α,α-difluoroethanol moiety can serve as a more lipophilic and metabolically robust replacement for a secondary alcohol or catechol group in a parent drug molecule. This can improve cell permeability and reduce susceptibility to oxidative metabolism.

-

Modulation of Acidity: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the adjacent hydroxyl group, making it a stronger hydrogen bond donor compared to its non-fluorinated counterpart. This can enhance binding affinity to target proteins.

-

Building Block for Complex Molecules: This compound is a valuable chiral or prochiral building block. The hydroxyl group can be further functionalized, used as a handle for coupling reactions, or oxidized to the corresponding ketone, providing entry into a diverse range of more complex fluorinated molecules.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Hazards: 4-methoxybenzaldehyde is an irritant. (Difluoromethyl)trimethylsilane is flammable. Cesium fluoride is hygroscopic and an irritant. Anhydrous DMF is a reproductive toxin.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

Hu, J., & Zhang, W. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

-

Kotun, S. P., & DesMarteau, D. D. (2003). Difluoromethylation of carbonyl compounds with (difluoromethyl)trimethylsilane. Fluorine notes, 5(30). [Link]

-

Prakash, G. K. S., & Hu, J. (2007). Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. The Journal of Organic Chemistry, 72(4), 1370–1373. [Link]

-

Zhang, W., & Hu, J. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. PubMed. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). (Difluoromethyl)trimethylsilane: A Versatile Reagent for Organic Synthesis. Pharma Focus Asia. [Link]

-

ChemSynthesis. (n.d.). 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol. Retrieved from [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. 130728-23-3|2,2-Difluoro-1-(4-methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. BJOC - Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a paramount strategy for optimizing molecular properties. The unique electronic and steric characteristics of fluorine allow for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. Fluorinated organic compounds often exhibit enhanced metabolic stability, improved membrane permeability, and modulated acidity or basicity, which can translate to superior therapeutic efficacy and bioavailability.[1][2] The subject of this guide, 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, is a prototypical example of a fluorinated building block that holds significant potential in the synthesis of novel therapeutic agents. Its structure, featuring a gem-difluoro group adjacent to a hydroxyl-bearing carbon and a methoxy-substituted phenyl ring, presents a unique combination of functionalities that are highly attractive for drug design. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both theoretical insights and practical methodologies for its analysis.

Molecular Structure and Identification

A foundational understanding of a compound's physicochemical nature begins with its precise molecular identity.

Chemical Structure:

Figure 1: Chemical structure of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 762292-75-1 | [3] |

| Molecular Formula | C₉H₁₀F₂O₂ | [3] |

| Molecular Weight | 188.17 g/mol | [3] |

| Physical Form | Solid |

Physicochemical Properties

The interplay of a molecule's physical and chemical properties governs its behavior in biological systems. The following sections detail the known and predicted characteristics of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol.

Melting and Boiling Points

Similarly, the boiling point of the trifluoro-analog, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol, is reported as 87-88 °C at 1 mmHg.[4] This suggests that 2,2-Difluoro-2-(4-methoxyphenyl)ethanol will also have a relatively high boiling point, characteristic of a stable, non-volatile solid at standard conditions.

| Property | Value | Notes |

| Melting Point | Predicted: > 28 °C | Based on the melting point of the non-fluorinated analog. |

| Boiling Point | Predicted: High | Based on the boiling point of the trifluoro-analog. |

Solubility

The solubility of a compound is a critical determinant of its absorption and distribution in vivo. The presence of both a polar hydroxyl group and a lipophilic methoxyphenyl group suggests that 2,2-Difluoro-2-(4-methoxyphenyl)ethanol will exhibit moderate solubility in a range of solvents. The non-fluorinated analog is known to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[5] While the gem-difluoro group increases the lipophilicity of the molecule, the hydroxyl group will still facilitate solubility in polar protic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Moderate | The presence of the hydroxyl group allows for hydrogen bonding with water, but the aromatic ring and difluoromethyl group contribute to its hydrophobic character. |

| Ethanol, Methanol | Soluble | The alcohol functionality will readily interact with other alcohols. |

| DMSO, DMF | Soluble | These polar aprotic solvents are generally good solvents for a wide range of organic compounds. |

| Dichloromethane, Chloroform | Soluble | The organic nature of the molecule will allow for solubility in these non-polar to moderately polar solvents. |

Acidity (pKa)

The acidity of the hydroxyl proton in 2,2-Difluoro-2-(4-methoxyphenyl)ethanol is a key parameter influencing its ionization state at physiological pH. The presence of the two electron-withdrawing fluorine atoms on the adjacent carbon will have a significant impact on the pKa of the hydroxyl group. This is due to the inductive effect (-I effect) of the fluorine atoms, which stabilizes the corresponding alkoxide conjugate base. For comparison, the pKa of ethanol is approximately 16, while the pKa of 2,2,2-trifluoroethanol is significantly lower at around 12.4. Therefore, it is predicted that the pKa of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol will be lower than that of a typical, non-fluorinated alcohol.

| Property | Predicted Value | Rationale |

| pKa (hydroxyl proton) | ~13-14 | The electron-withdrawing gem-difluoro group will lower the pKa compared to a non-fluorinated alcohol, but it will likely be slightly higher than that of 2,2,2-trifluoroethanol. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. While experimental spectra for 2,2-Difluoro-2-(4-methoxyphenyl)ethanol are not provided in the search results, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methylene protons, and the hydroxyl proton. The aromatic protons on the para-substituted ring will likely appear as two doublets. The methoxy group will present as a singlet around 3.8 ppm. The methylene protons adjacent to the hydroxyl group will be split by the vicinal fluorine atoms, resulting in a triplet. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the methoxy substituent.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, a single signal is expected for the two equivalent fluorine atoms. This signal will be split into a triplet by the adjacent methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol is predicted to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3400 (broad) | Characteristic of the hydroxyl group. |

| C-H Stretch (aromatic) | ~3100-3000 | Aromatic C-H bonds. |

| C-H Stretch (aliphatic) | ~2950-2850 | Methylene and methoxy C-H bonds. |

| C=C Stretch (aromatic) | ~1600, 1500 | Aromatic ring stretching. |

| C-F Stretch | ~1100-1000 | Strong absorptions characteristic of C-F bonds. |

| C-O Stretch | ~1250 (asymmetric), ~1030 (symmetric) | Ether C-O-C and alcohol C-O stretches. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, the molecular ion peak (M⁺) would be observed at m/z 188.17. Common fragmentation patterns would likely involve the loss of water (M-18), loss of a methoxy group (M-31), and cleavage of the C-C bond between the aromatic ring and the difluoro-ethanol moiety.

Experimental Protocols

The following section outlines standard experimental procedures for determining the key physicochemical properties of a novel compound like 2,2-Difluoro-2-(4-methoxyphenyl)ethanol.

Workflow for Physicochemical Characterization

Figure 2: A generalized workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a slow, controlled rate.

-

The temperature range over which the solid melts is recorded.

-

Aqueous Solubility Determination (Shake-Flask Method)

-

Materials: 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, distilled water, temperature-controlled shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of the compound is added to a known volume of water in a sealed flask.

-

The flask is agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).

-

The suspension is centrifuged to separate the solid from the saturated solution.

-

An aliquot of the supernatant is carefully removed and diluted.

-

The concentration of the compound in the diluted solution is determined by a validated analytical method (e.g., HPLC with a standard curve).

-

pKa Determination (Potentiometric Titration)

-

Apparatus: pH meter, autoburette, titration vessel, magnetic stirrer.

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration.

-

The pKa is determined from the half-equivalence point of the titration curve.

-

Conclusion and Future Perspectives

2,2-Difluoro-2-(4-methoxyphenyl)ethanol represents a valuable building block for the development of new pharmaceuticals. Its unique combination of a gem-difluoro group, a hydroxyl moiety, and a methoxy-substituted aromatic ring provides a rich scaffold for chemical modification. While a complete experimental dataset of its physicochemical properties is not yet fully available in the public domain, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The outlined experimental protocols provide a clear path for the full characterization of this and similar novel compounds. Further research into the synthesis of derivatives of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol and the evaluation of their biological activities is a promising avenue for future drug discovery efforts.

References

- Vertex AI Search. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery.

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Alachem Co., Ltd. (n.d.). 762292-75-1 | 2,2-Difluoro-2-(4-Methoxyphenyl)ethanol.

- ChemSynthesis. (2025). 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol - 1737-27-5, C9H9F3O2, density, melting point, boiling point, structural formula, synthesis.

- Thermo Scientific Chemicals. (n.d.). 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online.

Sources

- 1. rsc.org [rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 762292-75-1 | 2,2-Difluoro-2-(4-Methoxyphenyl)ethanol - Alachem Co., Ltd. [alachem.co.jp]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Chemical Abstract Service (CAS) Number: 762292-75-1 [1][2][3][4][5]

Abstract

This technical guide provides a comprehensive overview of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, a fluorinated aromatic alcohol of significant interest to the pharmaceutical and agrochemical research sectors. The strategic incorporation of the gem-difluoroethyl alcohol moiety onto a methoxy-substituted phenyl ring imparts unique physicochemical properties that are highly sought after in modern drug design. This document details the compound's properties, outlines a robust laboratory-scale synthesis protocol, and provides an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the mechanistic underpinnings of its synthesis, its anticipated chemical reactivity, and its potential applications as a versatile building block in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of fluorinated molecules.

Introduction: The Significance of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Specifically, the gem-difluoroalkene and gem-difluoro alcohol functionalities are recognized as valuable isosteres for carbonyl groups, offering similar steric and electronic profiles while resisting metabolic reduction.

2,2-Difluoro-2-(4-methoxyphenyl)ethanol belongs to the class of benzylic gem-difluoro alcohols. These structures are key intermediates in the synthesis of more complex fluorinated compounds and are of considerable interest as building blocks for novel therapeutic agents and agrochemicals.[6][7][8] The presence of the 4-methoxy group on the aromatic ring further modulates the electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 762292-75-1 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀F₂O₂ | [1][2] |

| Molecular Weight | 188.17 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Purity | ≥97% (commercially available) | [2] |

| Storage Temperature | Refrigerator | [2] |

| IUPAC Name | 2,2-difluoro-2-(4-methoxyphenyl)ethan-1-ol | [2] |

| InChI Key | MXSBRZRLYBDTNH-UHFFFAOYSA-N | [2] |

Predicted Spectroscopic Data

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, methylene, and hydroxyl protons. The methylene protons adjacent to the fluorine-bearing carbon will exhibit coupling to both the hydroxyl proton and the fluorine atoms, resulting in a complex multiplet. The aromatic protons will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the methoxy carbon, the methylene carbon, and the carbon bearing the two fluorine atoms. The signal for the CF₂ carbon will appear as a triplet due to one-bond carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single signal, as the two fluorine atoms are chemically equivalent. This signal will be split by the adjacent methylene protons, likely appearing as a triplet. The chemical shift will be in the typical range for benzylic gem-difluoro compounds.[9][10]

2.2.2 Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 188. Key fragmentation patterns for benzylic alcohols include the loss of water (M-18) and alpha-cleavage.

2.2.3 Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis and Mechanistic Insights

The most common and practical approach for the synthesis of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol is the reduction of its corresponding ketone precursor, 2,2-difluoro-1-(4-methoxyphenyl)ethanone.

Synthetic Scheme

Caption: Synthetic pathway for 2,2-Difluoro-2-(4-methoxyphenyl)ethanol.

Mechanistic Pathway of Ketone Reduction

The reduction of the ketone proceeds via nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon.[11]

Caption: Mechanism of sodium borohydride reduction of the ketone precursor.

The reaction is initiated by the attack of the hydride on the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral alkoxide intermediate. The alkoxide is then protonated by the solvent (methanol) in the work-up step to yield the final alcohol product.

Detailed Experimental Protocol: Synthesis and Purification

This protocol provides a detailed procedure for the laboratory-scale synthesis and purification of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol.

Materials:

-

2,2-difluoro-1-(4-methoxyphenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluoro-1-(4-methoxyphenyl)ethanone (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 eq) portion-wise to the cooled solution. The addition should be slow to control any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of methanol).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2,2-Difluoro-2-(4-methoxyphenyl)ethanol.

Caption: Step-by-step experimental workflow for synthesis and purification.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol is primarily dictated by the hydroxyl group and the benzylic position.

Reactivity Profile

-

Oxidation: The secondary alcohol can be oxidized to the parent ketone using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like potassium permanganate may lead to cleavage of the carbon-carbon bond.[12][13]

-

Substitution Reactions: The benzylic hydroxyl group can be a leaving group in nucleophilic substitution reactions, particularly after activation (e.g., conversion to a tosylate or mesylate). The stability of the resulting benzylic carbocation, enhanced by the methoxy group, facilitates Sₙ1-type reactions.[14]

-

Derivatization: The hydroxyl group can be readily derivatized to form esters, ethers, and other functional groups, allowing for further molecular elaboration.

Potential Applications in Medicinal Chemistry

2,2-Difluoro-2-(4-methoxyphenyl)ethanol serves as a valuable building block for the synthesis of more complex drug candidates.[6][7][8] Its potential applications stem from the advantageous properties conferred by the gem-difluoroethyl alcohol moiety:

-

Metabolic Stability: The difluorinated carbon is resistant to metabolic oxidation, a common pathway for drug deactivation.

-

Bioisosterism: The CF₂ group can act as a bioisostere of a carbonyl group or a hydroxylated carbon, potentially improving binding interactions with target proteins.

-

Modulation of Physicochemical Properties: The introduction of fluorine can fine-tune properties such as lipophilicity and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Conclusion

2,2-Difluoro-2-(4-methoxyphenyl)ethanol (CAS 762292-75-1) is a fluorinated building block with significant potential in the field of drug discovery and development. Its synthesis via the reduction of the corresponding ketone is a straightforward and efficient process. The unique electronic and steric properties imparted by the gem-difluoroethyl alcohol group make this compound an attractive starting material for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

- BTCpharm. (n.d.). 762292-75-1 / 2,2-Difluoro-2-(4-methoxyphenyl)ethanol.

-

Chemguide. (n.d.). The reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 762292-75-1 | 2,2-Difluoro-2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]

-

Angene International Limited. (n.d.). 2,2-Difluoro-2-(4-methoxyphenyl)ethanol|CAS 762292-75-1. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions on the “Benzylic” Position. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of gem‐difluoroalkenes in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. 762292-75-1 | 2,2-Difluoro-2-(4-Methoxyphenyl)ethanol - Alachem Co., Ltd. [alachem.co.jp]

- 2. 2,2-Difluoro-2-(4-methoxyphenyl)ethanol | 762292-75-1 [sigmaaldrich.com]

- 3. 762292-75-1 / 2,2-Difluoro-2-(4-Methoxyphenyl)ethanol | BTCpharm华祥医药 [btcpharm.com]

- 4. CAS 762292-75-1 | 2,2-Difluoro-2-(4-methoxyphenyl)ethanol - Synblock [synblock.com]

- 5. 2,2-Difluoro-2-(4-methoxyphenyl)ethanol|CAS 762292-75-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. Page loading... [guidechem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

Whitepaper: The Emergence of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol as a Novel Scaffold in Targeted Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The field of targeted protein degradation (TPD) is rapidly advancing, necessitating an expansion of the chemical toolbox for constructing potent and selective degraders such as Proteolysis-Targeting Chimeras (PROTACs). This guide introduces 2,2-Difluoro-2-(4-methoxyphenyl)ethanol as a promising, yet underexplored, building block for this purpose. We will dissect the strategic advantages conferred by its unique structural motifs—the gem-difluoro group and the terminal methoxyphenyl ring—and provide a comprehensive, field-proven roadmap for its synthesis, integration, and validation in degrader discovery workflows. This document is intended for researchers and drug development professionals seeking to leverage next-generation chemical scaffolds to overcome existing challenges in TPD, including metabolic instability, off-target effects, and limited E3 ligase repertoire engagement.

Part 1: Strategic Rationale—Dissecting the 2,2-Difluoro-2-(4-methoxyphenyl)ethanol Scaffold

The efficacy of a protein degrader is not merely the sum of its parts; it is a complex interplay of physicochemical properties that govern ternary complex formation, cellular permeability, and metabolic stability. The 2,2-Difluoro-2-(4-methoxyphenyl)ethanol scaffold offers a unique constellation of features designed to address these critical parameters.

The core hypothesis is that the gem-difluoroethanol moiety can serve as a non-covalent, highly directional hydrogen bond donor, capable of forming strong and specific interactions within the pocket of a target protein or an E3 ligase. This interaction is sterically defined and less promiscuous than a simple hydroxyl group. Concurrently, the difluoromethylene group acts as a bioisostere for a carbonyl or ether oxygen, but with significantly enhanced metabolic stability and a lower pKa of the adjacent hydroxyl group, which can be crucial for optimizing binding affinity and pharmacokinetic profiles.

The 4-methoxyphenyl group provides a versatile aromatic interface for establishing productive van der Waals and pi-stacking interactions. While it can be explored as a weak binder for certain E3 ligases like Cereblon (CRBN), its primary utility lies in its potential to be chemically modified, serving as a modular exit vector for linker attachment without compromising the crucial hydrogen-bonding capability of the fluoro-alcohol.

Key Advantages Summarized:

| Feature | Chemical Property | Advantage in Degrader Design |

| Gem-Difluoro Group | Electron-withdrawing nature | Lowers the pKa of the adjacent hydroxyl group, enhancing its hydrogen bond donating capacity. |

| Metabolic Shield | Blocks oxidative metabolism at the C2 position, increasing the half-life of the degrader. | |

| Hydroxyl Group | Directional H-bond Donor | Forms specific, high-affinity interactions with protein backbones or side chains (e.g., aspartate, glutamate). |

| 4-Methoxyphenyl Ring | Aromatic System | Provides a scaffold for pi-stacking and hydrophobic interactions. |

| Methoxy Group | Offers a potential vector for linker attachment via O-demethylation and subsequent etherification. |

Part 2: Synthesis and Integration into Degrader Constructs

The practical utility of any building block hinges on its synthetic accessibility and ease of incorporation. The following section outlines a robust, multi-step protocol for synthesizing the core scaffold and integrating it into a bifunctional degrader.

Protocol 2.1: Synthesis of the Core Building Block

This protocol describes the synthesis of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol starting from commercially available 4-methoxyacetophenone.

Workflow Diagram: Synthesis Route

Caption: Synthetic pathway from acetophenone to the target fluoro-alcohol.

Step-by-Step Methodology:

-

Fluorination: To a solution of 4-methoxyacetophenone in a suitable solvent (e.g., acetic acid), add an electrophilic fluorinating agent (e.g., Selectfluor®). The reaction is typically stirred at room temperature to 50°C for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product, α,α-Difluoro-4-methoxyacetophenone, is purified by column chromatography.

-

Reduction: The purified ketone is dissolved in a protic solvent like methanol. Sodium borohydride (NaBH₄) is added portionwise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Final Purification: The reaction is quenched with a saturated solution of ammonium chloride. The solvent is evaporated, and the residue is extracted. The final product, 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, is purified by chromatography to yield a stable solid or oil.

Protocol 2.2: Linker Attachment and PROTAC Formation

The terminal hydroxyl group of the building block is the primary site for linker attachment. A common strategy involves a Williamson ether synthesis.

-

Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) at 0°C to form the corresponding alkoxide.

-

Linker Conjugation: A linker possessing a terminal leaving group (e.g., an alkyl halide like bromo-PEG-azide) is added to the reaction mixture. The reaction is stirred until the starting alcohol is consumed.

-

Final PROTAC Assembly: The resulting molecule, now functionalized with a linker and a terminal azide, can be conjugated to an E3 ligase ligand (e.g., a derivative of lenalidomide or pomalidomide for CRBN) containing a terminal alkyne via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.

Part 3: A Roadmap for Validation—From Bench to Cell

A rigorous, multi-tiered validation cascade is essential to confirm the utility of the novel building block. This workflow ensures that each design choice is substantiated by empirical data.

Workflow Diagram: Degrader Validation Cascade

Caption: A structured workflow for validating a novel protein degrader.

Protocol 3.1: Biophysical Confirmation of Ternary Complex Formation

The cornerstone of a PROTAC's mechanism is its ability to induce a productive ternary complex between the target protein and the E3 ligase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a gold-standard assay for this.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute recombinant, tagged target protein (e.g., His-tagged) and E3 ligase complex (e.g., biotinylated DDB1-CRBN). Prepare a serial dilution of the PROTAC molecule.

-

Assay Assembly: In a 384-well plate, combine the target protein, the E3 ligase complex, and the PROTAC at various concentrations.

-

Detection Reagents: Add the TR-FRET detection reagents: a Terbium-cryptate labeled anti-His antibody and a d2-labeled streptavidin.

-

Incubation and Readout: Incubate the plate in the dark for 1-4 hours. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve when plotting the ratio against PROTAC concentration is indicative of the "hook effect," a hallmark of successful ternary complex formation.

Protocol 3.2: Cellular Target Degradation Assay

Ultimately, the degrader must function in a cellular context. A Western Blot or an automated system like the Nano-Glo® HiBiT Lytic Detection System provides definitive proof of target degradation.

Step-by-Step Methodology (HiBiT Workflow):

-

Cell Line Engineering: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.

-

Cell Plating and Dosing: Plate the engineered cells in a 96-well plate and treat them with a serial dilution of the PROTAC for a defined time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein. If the HiBiT-tagged target protein is present, it will combine with LgBiT to form a functional NanoLuc® luciferase.

-

Luminescence Reading: Measure the luminescence on a plate reader.

-

Data Analysis: Normalize the data to a vehicle control (e.g., DMSO). Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Expected Data Output:

| PROTAC Concentration | % Target Protein Remaining (vs. Vehicle) |

| 10 µM | 5% |

| 1 µM | 10% |

| 100 nM | 25% |

| 10 nM | 50% |

| 1 nM | 85% |

| 0.1 nM | 98% |

| Calculated DC₅₀ | ~10 nM |

| Calculated Dₘₐₓ | >95% |

Conclusion and Future Outlook

The 2,2-Difluoro-2-(4-methoxyphenyl)ethanol scaffold represents a compelling entry point for innovation in degrader design. Its inherent properties—metabolic stability, potent hydrogen-bonding capacity, and synthetic tractability—position it as a valuable tool for tackling challenging targets and expanding the scope of TPD. The validation roadmap provided in this guide offers a clear, logical, and experimentally robust framework for any research team aiming to explore this or other novel building blocks. As the TPD field continues to mature, the systematic exploration and validation of such non-canonical scaffolds will be paramount in realizing the full therapeutic potential of this modality.

References

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. A comprehensive review detailing how fluorine substitution modulates properties like pKa, metabolic stability, and binding affinity. [Link]

-

The Role of Fluorine in Drug Design. Chemical Society Reviews. An authoritative source on the strategic use of fluorine to enhance the pharmacokinetic and pharmacodynamic properties of small molecules. [Link]

The Strategic Integration of Fluorinated Building Blocks in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, represent a significant and growing class of pharmaceuticals, with estimates suggesting that approximately 20% of all commercialized medications contain fluorine.[1][2] This prevalence is not coincidental but rather a testament to the unique and often beneficial alterations that fluorine imparts upon a molecule's physicochemical and biological properties. The introduction of fluorine can profoundly influence a drug's metabolic stability, lipophilicity, bioavailability, and binding affinity to its target.[2][3][4] This guide provides an in-depth exploration of the role of fluorinated building blocks in research, detailing their properties, the strategic thinking behind their use, and the synthetic methodologies that enable their incorporation.

The Unique Physicochemical Properties of Fluorine and Their Impact on Drug Design

The strategic placement of fluorine atoms can fine-tune a molecule's properties to enhance its drug-like characteristics. Fluorine's high electronegativity (the highest of any element at 3.98 on the Pauling scale) and small atomic size (van der Waals radius of 1.47 Å, only slightly larger than hydrogen's 1.20 Å) allow it to exert significant electronic effects with minimal steric hindrance.[3][4][5]

Modulation of Physicochemical Properties

The introduction of fluorine can have a profound and often predictable impact on several key physicochemical parameters that are critical for a molecule's journey through the body.

-

Lipophilicity (LogP): A drug's lipophilicity is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is context-dependent. While the substitution of a single hydrogen atom with fluorine often leads to a slight increase in LogP, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can decrease it.[5] For instance, the highly lipophilic nature of the CF3 group can enhance the penetration of microbial cell membranes.[6]

-

Acidity/Basicity (pKa): As the most electronegative element, fluorine's strong electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.[4][5] This modulation of a drug's ionization state at physiological pH is crucial for its solubility, protein binding, and interactions with biological targets.[5] For example, the introduction of a fluorine atom can lower the pKa of nearby acidic groups, making them stronger acids, and lower the pKa of the conjugate acids of nearby basic groups, making them weaker bases.[5]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like cytochrome P450.[5][6] By replacing a metabolically vulnerable C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4][5][6] This strategy is exemplified in the cholesterol-lowering drug ezetimibe, where para-fluoro substituents block aromatic hydroxylation.[7]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule through effects like the gauche effect, where the polar C-F bond prefers specific dihedral angles relative to other polar groups.[5] This can stabilize the bioactive conformation of a drug, leading to enhanced binding affinity and selectivity for its target.[5] For instance, the introduction of fluorine has been shown to stabilize the bioactive conformation of serotonin transporter inhibitors, thereby improving their potency.[3]

The interplay of these effects is summarized in the table below:

| Property | Effect of Fluorination | Rationale and Impact on Drug Design |

| Lipophilicity (LogP) | Context-dependent: single F may increase, while CF3 may decrease.[5] | Modulates membrane permeability and oral bioavailability. Fine-tuning is crucial to balance solubility and absorption.[3][8] |

| Acidity/Basicity (pKa) | Lowers the pKa of nearby acidic and basic groups.[4][5] | Influences the ionization state at physiological pH, affecting solubility, protein binding, and target interactions.[5] |

| Metabolic Stability | Increases stability by blocking oxidative metabolism.[4][5][6] | The strong C-F bond is resistant to enzymatic cleavage, leading to longer drug half-life and reduced toxic metabolites.[5] |

| Binding Affinity | Can enhance binding through various interactions.[3][4] | The polarized C-F bond can participate in favorable dipole-dipole and electrostatic interactions with the target protein.[5] |

| Conformation | Influences molecular shape and stabilizes bioactive conformations.[3][5] | The gauche effect can lock the molecule into a more favorable conformation for target binding, enhancing potency and selectivity.[5] |

Strategic Application of Fluorinated Building Blocks in Drug Discovery

The decision to incorporate fluorine into a drug candidate is a strategic one, driven by the need to overcome specific challenges in the drug discovery process. The use of pre-synthesized fluorinated building blocks is a dominant approach in this endeavor.[9][10]

Common Fluorinated Motifs and Their Strategic Roles

Medicinal chemists have a growing arsenal of fluorinated building blocks at their disposal, each with unique properties and applications.

-

Trifluoromethyl (CF3) Group: Often referred to as a "super-methyl" group, the CF3 group is a powerful tool for enhancing lipophilicity, metabolic stability, and modulating electronic properties.[6] Its strong electron-withdrawing nature can improve hydrogen bonding and electrostatic interactions with biological targets.[11] The CF3 group is a common feature in many successful drugs, including the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex).[12]

-

Difluoromethyl (CHF2) Group: The CHF2 group is considered a bioisostere of the hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor.[13] This unique property allows it to form specific interactions with target proteins that are not possible with other fluorinated groups.

-

Fluoroalkyl Groups: Beyond CF3 and CHF2, a variety of other fluoroalkyl groups are increasingly being used to fine-tune molecular properties. These can range from simple fluoroethyl groups to more complex perfluoroalkyl chains.[10]

-

Fluorinated Heterocycles: The incorporation of fluorine into heterocyclic rings is a powerful strategy for modulating the physicochemical and biological properties of these important pharmacophores.[14][15][16] Fluorinated heterocycles are found in a wide range of drugs and often exhibit enhanced metabolic stability and bioavailability.[14][15]

The following diagram illustrates the decision-making process for incorporating a fluorinated building block:

Caption: Decision workflow for incorporating fluorinated building blocks.

Synthetic Methodologies for Incorporating Fluorinated Building Blocks

The increasing demand for fluorinated motifs in pharmaceuticals has spurred significant innovation in synthetic fluorination methods.[3] While the use of pre-made fluorinated building blocks is a common strategy, late-stage fluorination, the introduction of fluorine at a late step in the synthesis, has emerged as a powerful tool for drug discovery.[1][3][17]

Key Synthetic Strategies

-

Nucleophilic Fluorination: This class of reactions involves the use of a nucleophilic fluoride source to displace a leaving group. It remains a relevant and widely used method for introducing fluorine.[3]

-

Electrophilic Fluorination: These methods utilize reagents that deliver an electrophilic fluorine atom to a nucleophilic substrate.[3]

-

Radical/Photoredox Methods: The use of radical intermediates and photoredox catalysis has opened up new avenues for C-H fluorination, allowing for the direct conversion of C-H bonds to C-F bonds.[3][17]

-

Deoxyfluorination: This strategy involves the replacement of a hydroxyl group with a fluorine atom.[3]

-

Metal-Catalyzed Fluorination: Transition metal-catalyzed reactions have become increasingly important for the synthesis of fluorinated compounds, particularly for the formation of aryl-fluoride bonds.[1][18]

Experimental Protocol: Late-Stage Aromatic Fluorination via Palladium-Catalyzed Cross-Coupling

This protocol describes a general procedure for the late-stage fluorination of an aryl halide, a common transformation in medicinal chemistry.

Objective: To introduce a fluorine atom onto an aromatic ring of a complex drug-like molecule.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)2) (0.05 equiv)

-

Ligand (e.g., a biarylphosphine ligand) (0.10 equiv)

-

Fluoride source (e.g., CsF or AgF) (2.0 equiv)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and fluoride source.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl fluoride.

Self-Validation:

-

Reaction Monitoring: The progress of the reaction should be carefully monitored to ensure complete conversion and minimize side product formation.

-

Characterization: The final product must be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) to confirm its identity and purity. The presence of a characteristic C-F coupling constant in the NMR spectra is a key indicator of successful fluorination.

The following diagram illustrates a typical late-stage fluorination workflow:

Caption: Workflow for a late-stage fluorination experiment.

Case Studies: The Impact of Fluorinated Building Blocks in Approved Drugs

The successful application of fluorinated building blocks is evident in numerous approved drugs across various therapeutic areas.[3]

-

Lipitor® (Atorvastatin): The introduction of a fluorophenyl group in this blockbuster cholesterol-lowering drug enhances its binding to the HMG-CoA reductase enzyme and improves its metabolic stability.

-

Celebrex® (Celecoxib): The trifluoromethyl group in this nonsteroidal anti-inflammatory drug (NSAID) is crucial for its selective inhibition of the COX-2 enzyme.[12]

-

Voriconazole: This antifungal agent contains two fluorinated aromatic rings that contribute to its broad spectrum of activity and favorable pharmacokinetic profile.

Future Perspectives and Emerging Trends

The field of fluorine in medicinal chemistry is continually evolving, with several exciting trends on the horizon.

-

Novel Fluorinated Motifs: Researchers are exploring a wider range of fluorinated building blocks beyond the traditional F and CF3 groups, including those containing SF5 and OCF3 moieties.[9][10]

-

[¹⁸F]Radiolabeling for PET Imaging: The use of the fluorine-18 isotope in positron emission tomography (PET) is a powerful tool for in vivo imaging in drug discovery and development.[1][3][19][20] Advances in late-stage fluorination are facilitating the synthesis of ¹⁸F-labeled drug candidates.[1]

-

Fluorinated Biologics: The strategic incorporation of fluorine is being extended to biologics, such as peptides and nucleic acids, to enhance their stability and therapeutic potential.[21]

Conclusion

The strategic incorporation of fluorinated building blocks has become an indispensable tool in modern medicinal chemistry.[3] The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical and biological properties, leading to drugs with improved efficacy, safety, and pharmacokinetic profiles.[3][4] As our understanding of the subtle effects of fluorination deepens and new synthetic methodologies emerge, the impact of "the fluorine factor" on drug discovery is set to grow even further.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Ningbo Inno Pharmchem Co., Ltd.

- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Recent advances in late-stage monofluorination of natural products and their derivatives. Royal Society of Chemistry.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry.

- Selective fluorination in drug design and development: an overview of biochemical rationales. PubMed.

- Trifluoromethyl group. Wikipedia.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Fluorine: An emerging compound in medicinal chemistry. St. Xavier's College, Mumbai.

- Late-Stage Fluorination: From Fundamentals to Application. National Institutes of Health.

- Fluorination methods in drug discovery. PubMed.

- The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. Bentham Science.

- Roles of Fluorine in Drug Design and Drug Action. SciSpace.

- The Strategic Introduction of Fluorine in Modern Drug Discovery: A Technical Guide. Benchchem.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.

- Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.

- Role of Fluorine in Drug Design and Drug Action. ResearchGate.

- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health.

- Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. Bentham Science.

- Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today.

- Selective Fluorination of Drug Molecules for Higher Potency, Improved Pharmacology and Lower Metabolic Burden. Princeton University.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry.

- Fluorination Methods for Drug Discovery and Development. PubMed.

- The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub.

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ACS Publications.

- Key developments in fluorinated heterocycles. Taylor & Francis Online.

- Emerging Fluorinated Motifs Synthesis, Properties, and Applications Volume 1&2. DOKUMEN.PUB.

- Editorial [ The Use of Selective Fluorination in Drug Design and Development Guest Editor. Ingenta Connect. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFASMkp8I5k_HDeJTm_LSvtj_Zmi2KeA642bcGtcy0MS-NpYXUvrNpMcJeNegimJTQb_j2YLveF9PjTvJG-GZE_OWHuPyLPvmOdrEvnivXBDwP7DBC-KMHjbiGOQRgRAkui-lGUu5kVgVbGN1MVBe34sXfXVbXZT2Z6bXzB0PtvbFKR39iYrZgxXnI=

- Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily.

Sources

- 1. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 13. dokumen.pub [dokumen.pub]

- 14. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemxyne.com [chemxyne.com]

- 20. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. 2,2-Difluoro-2-(4-methoxyphenyl)ethanol is an exemplar of a fluorinated building block with considerable potential in the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and experimental considerations for researchers, scientists, and drug development professionals working with this compound. By elucidating the causality behind experimental choices and grounding protocols in established safety principles for fluorinated organic compounds, this document aims to foster a culture of safety and enable the effective utilization of this versatile reagent.

Introduction: The Significance of Gem-Difluoroalkyl Alcohols in Research and Development

The gem-difluoroalkyl motif (CF2) is of particular interest in medicinal chemistry as a bioisostere for carbonyl groups, ethers, and other functional moieties. The introduction of a difluoromethyl group can profoundly influence the conformational preferences and electronic properties of a molecule, often leading to improved biological activity and pharmacokinetic profiles.[1] 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, with its combination of a difluoro alcohol and a methoxyphenyl ring, presents a valuable scaffold for the synthesis of a diverse range of derivatives. Its applications can be envisioned in the development of novel therapeutics, where the methoxyphenyl moiety can engage in key binding interactions, and the difluoro alcohol provides a handle for further functionalization while imparting favorable metabolic properties.

This guide will address the paramount importance of safety and proper handling of this and similar fluorinated organic compounds. While not all fluorinated compounds are acutely toxic, the potential for metabolic release of fluoride ions and the inherent reactivity of some fluorinated intermediates necessitate a cautious and well-informed approach.[2]

Hazard Identification and Risk Assessment

2.1. Structural and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 762292-75-1 | [4][5][6] |

| Molecular Formula | C9H10F2O2 | [4][7] |

| Molecular Weight | 188.17 g/mol | [4][6] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Not established; likely elevated due to hydrogen bonding and molecular weight | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMSO and methanol.[8] | Inferred |

2.2. Toxicological Profile (Inferred)

The toxicological properties of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol have not been fully investigated.[9][10] However, based on related fluorinated compounds and general principles of toxicology, the following potential hazards should be considered:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[10]

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[10]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[10]

-

Metabolic Considerations: While the carbon-fluorine bond is strong, in vivo metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions, which can be toxic in high concentrations.[2][11] Chronic exposure to certain fluorinated organic compounds has been a subject of toxicological study.[11][12]

Personal Protective Equipment (PPE) and Engineering Controls

The proper selection and consistent use of PPE are non-negotiable when handling 2,2-Difluoro-2-(4-methoxyphenyl)ethanol.[3]

3.1. Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[13]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[14]

3.2. Personal Protective Equipment

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.[3][13]

-

Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin absorption, double-gloving is recommended.[3][14] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

-

Body Protection: A flame-resistant laboratory coat must be worn at all times. For larger-scale operations, a chemically resistant apron is also recommended.[3]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

Safe Handling, Storage, and Disposal

4.1. General Handling Procedures

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[15]

-

Aerosol Minimization: Procedures that may generate aerosols should be avoided or performed with extreme caution within a fume hood.

-

Grounding: For transfers of larger quantities, ensure that containers and receiving equipment are properly grounded to prevent static discharge.[9]

4.2. Storage

-

Container: Store in a tightly sealed, clearly labeled container.[9]

-

Location: Keep in a cool, dry, and well-ventilated area designated for the storage of chemicals.[3]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[15]

4.3. Waste Disposal

-

Collection: All waste containing 2,2-Difluoro-2-(4-methoxyphenyl)ethanol must be collected in a designated, labeled, and sealed container.[3]

-

Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

-

In Case of a Spill:

-

Small Spills: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Collect the absorbed material into a sealed container for proper disposal.

-

Large Spills: Evacuate the laboratory and alert institutional emergency response personnel.[3]

-

-

First Aid Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen if you are trained to do so. Seek immediate medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

-

Experimental Protocol: A Case Study in Safe Handling

The following is a representative protocol for a small-scale reaction involving 2,2-Difluoro-2-(4-methoxyphenyl)ethanol. This protocol is designed to be self-validating by incorporating safety checks at each critical step.

Objective: Acylation of the hydroxyl group of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol.

Materials:

-

2,2-Difluoro-2-(4-methoxyphenyl)ethanol

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Acetyl chloride

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Appropriate glassware (round-bottom flask, addition funnel, magnetic stirrer)

Workflow Diagram:

Caption: Workflow for the acylation of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol.

Step-by-Step Procedure:

-

Preparation (Causality: Ensuring a safe and controlled reaction environment):

-

Don all required PPE (lab coat, safety goggles, double gloves).

-

Ensure the fume hood sash is at the appropriate height.

-

Assemble and flame-dry all glassware under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions, which are critical for this reaction.

-

-

Reaction Setup (Causality: Precise stoichiometry and temperature control):

-

In the inert atmosphere of the round-bottom flask, dissolve 2,2-Difluoro-2-(4-methoxyphenyl)ethanol (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to act as a base to neutralize the HCl generated during the reaction.

-

Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction between the alcohol and the highly reactive acetyl chloride.

-

-

Reagent Addition (Causality: Preventing runaway reactions):

-

Slowly add acetyl chloride (1.1 eq) dropwise via an addition funnel over 15-20 minutes. A rapid addition can lead to an uncontrolled exotherm and side product formation.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring and Work-up (Causality: Ensuring complete reaction and safe quenching):

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Caution: This is an exothermic process that will release CO2 gas. Ensure adequate ventilation and perform the addition slowly to control the rate of gas evolution.[3]

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM to recover any dissolved product.

-

Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

-

Conclusion